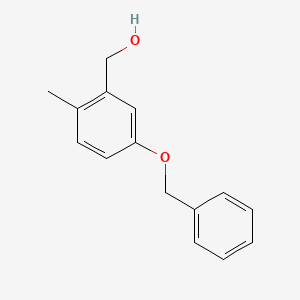

(5-(Benzyloxy)-2-methylphenyl)methanol

Description

Contextualization within Aromatic Alcohol and Benzyl (B1604629) Ether Chemistry

Aromatic alcohols are a class of organic compounds where a hydroxyl group is attached to a carbon atom which, in turn, is part of an aromatic ring system. aobchem.com These compounds are fundamental in organic chemistry, serving as precursors for a wide array of functional group transformations. Benzyl ethers are characterized by a benzyl group (C6H5CH2–) bonded to an oxygen atom, which is further attached to an organic substituent. The benzyl ether group is widely employed as a protecting group for alcohols in complex syntheses due to its stability under various reaction conditions and its susceptibility to cleavage under specific, mild conditions.

(5-(Benzyloxy)-2-methylphenyl)methanol incorporates both of these key chemical features. The primary alcohol (-CH2OH) function provides a site for oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution. Simultaneously, the benzyloxy group serves as a stable ether linkage that can be strategically removed at a later synthetic stage.

Significance as a Synthetic Building Block in Organic Chemistry

In the realm of organic synthesis, "building blocks" are relatively simple molecules that can be combined to create more elaborate and often biologically active compounds. The utility of this compound as a building block stems from the orthogonal reactivity of its functional groups. This allows for selective chemical modifications at one site of the molecule while the other functional group remains intact.

The presence of the benzyloxy group often directs its use in synthetic routes where the protection of a phenolic hydroxyl is required. The parent phenol (B47542), 4-hydroxy-2-methylbenzaldehyde, would first be protected as its benzyl ether, and then the aldehyde would be reduced to the primary alcohol to yield this compound. This building block can then be incorporated into a larger molecular framework. At a suitable point in the synthesis, the benzyl group can be removed via hydrogenolysis to reveal the free phenolic hydroxyl group.

Overview of Research Trajectories Relevant to the Compound

While specific, in-depth research articles focusing exclusively on this compound are not extensively available in the public domain, its role can be inferred from its classification as a chemical intermediate. Its availability from various chemical suppliers suggests its use in proprietary research, likely within the pharmaceutical and materials science sectors.

Research trajectories involving this compound would logically fall into the synthesis of complex target molecules where the 4-hydroxy-2-methylbenzyl alcohol substructure is a key component. This could include the synthesis of novel pharmaceutical agents, natural product analogues, or specialized polymers. The compound's structure lends itself to the creation of derivatives with potential applications in areas where substituted phenols and benzyl alcohols are known to be active.

Chemical and Physical Properties

A summary of the known properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C15H16O2 |

| Molecular Weight | 228.29 g/mol |

| CAS Number | 1450931-37-9 |

| Appearance | Not specified, likely a solid or oil |

| Purity | Typically offered at ≥98% by commercial suppliers |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-5-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12-7-8-15(9-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMGANOYZQLKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Benzyloxy 2 Methylphenyl Methanol

Established Reaction Pathways for its Synthesis

The most common and established route for the synthesis of (5-(Benzyloxy)-2-methylphenyl)methanol involves a two-step process. The first step is the protection of a phenolic hydroxyl group as a benzyl (B1604629) ether, followed by the reduction of a benzaldehyde (B42025) functional group to a primary alcohol.

Detailed Analysis of Precursor Selection and Stoichiometry

The logical and commercially available precursor for this synthesis is 5-hydroxy-2-methylbenzaldehyde (B1195015), also known as 5-methylsalicylaldehyde. nih.govnih.govsigmaaldrich.comsynquestlabs.comsynquestlabs.com The synthesis commences with the benzylation of the phenolic hydroxyl group of this precursor. This is typically achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. ias.ac.inmasterorganicchemistry.comfrancis-press.com

In this reaction, the phenolic proton of 5-hydroxy-2-methylbenzaldehyde is first abstracted by a suitable base to form a more nucleophilic phenoxide ion. The choice of base is crucial to ensure complete deprotonation without inducing unwanted side reactions. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH). Stoichiometrically, at least one equivalent of the base is required to deprotonate the phenol (B47542).

Reaction Scheme: Williamson Ether Synthesis of 5-(Benzyloxy)-2-methylbenzaldehyde (B3240991)

5-Hydroxy-2-methylbenzaldehyde + Benzyl Bromide (in the presence of a base) → 5-(Benzyloxy)-2-methylbenzaldehyde

The second step in the established pathway is the reduction of the aldehyde group in 5-(benzyloxy)-2-methylbenzaldehyde to the corresponding primary alcohol, this compound. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent commonly employed for this transformation. masterorganicchemistry.com It is preferred over more reactive hydrides like lithium aluminum hydride (LiAlH4) because it selectively reduces aldehydes and ketones without affecting other functional groups like the benzyl ether.

Typically, the reaction is carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). The stoichiometry usually involves using a slight excess of sodium borohydride to ensure the complete reduction of the aldehyde. The reaction is generally rapid and proceeds at room temperature. masterorganicchemistry.comacs.orgcdnsciencepub.com

Reaction Scheme: Reduction of 5-(Benzyloxy)-2-methylbenzaldehyde

5-(Benzyloxy)-2-methylbenzaldehyde + Sodium Borohydride (in a protic solvent) → this compound

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound.

For the Williamson ether synthesis step, the choice of solvent and temperature plays a significant role. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can accelerate the SN2 reaction. The reaction temperature is typically maintained between room temperature and a moderate heat (e.g., 60-80 °C) to ensure a reasonable reaction rate without promoting side reactions.

For the reduction step, while methanol and ethanol are common solvents, the reaction can also be performed in other solvents or even under solvent-free conditions. The reaction is usually exothermic and may require initial cooling to control the rate of reduction. The yield for this reduction step is generally high, often exceeding 90%.

| Step | Precursors | Reagents | Typical Solvents | Temperature | Typical Yield |

| Benzylation | 5-Hydroxy-2-methylbenzaldehyde, Benzyl bromide | K2CO3, NaH | DMF, Acetonitrile | Room Temp. to 80°C | Good to High |

| Reduction | 5-(Benzyloxy)-2-methylbenzaldehyde | Sodium Borohydride | Methanol, Ethanol | 0°C to Room Temp. | >90% |

Novel and Emerging Synthetic Approaches

Research into the synthesis of this compound and related compounds has led to the exploration of more advanced and sustainable methodologies.

Catalytic Synthesis Strategies (e.g., Transition Metal Catalysis, Organocatalysis)

Catalytic methods offer several advantages over stoichiometric reactions, including milder reaction conditions, higher efficiency, and reduced waste. One such emerging strategy is catalytic transfer hydrogenation. This method utilizes a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst to effect the reduction of the aldehyde. acs.orgresearchgate.net

For instance, palladium on carbon (Pd/C) can catalyze the transfer hydrogenation of benzaldehydes to benzyl alcohols using potassium formate (B1220265) as the hydrogen donor. tandfonline.com This method is often highly selective for the aldehyde reduction, leaving other functional groups intact. Ruthenium-based catalysts have also shown high efficacy in the asymmetric transfer hydrogenation of benzaldehydes, which could be adapted for the synthesis of chiral versions of the target molecule if a prochiral precursor is used. acs.org

Electrocatalytic hydrogenation presents another innovative approach, where hydrogen is generated in situ on a cathode, offering a potentially greener alternative to traditional chemical reductants. pnnl.govdaneshyari.com

Sustainable and Green Chemistry Routes

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes.

A significant advancement in green chemistry is the development of solvent-free reactions. The reduction of aldehydes, including presumably 5-(benzyloxy)-2-methylbenzaldehyde, can be carried out efficiently using sodium borohydride under solvent-free conditions. scielo.brsciforum.net One approach involves grinding the aldehyde with sodium borohydride supported on silica (B1680970) gel, sometimes with microwave assistance to accelerate the reaction. sapub.org This method significantly reduces waste and simplifies the work-up procedure.

Another solvent-free technique is the use of a ball mill to carry out the reduction with sodium borohydride. sciforum.net This mechanochemical approach is highly efficient and can lead to quantitative yields in short reaction times.

| Method | Catalyst/Reagent | Hydrogen Donor/Conditions | Key Advantages |

| Catalytic Transfer Hydrogenation | Pd/C, Ru-complexes | Potassium Formate, Isopropanol | High selectivity, mild conditions |

| Solvent-Free Reduction | NaBH4/Silica Gel | Microwave irradiation | Reduced waste, rapid reaction |

| Solvent-Free Reduction | NaBH4 | Ball-milling | High efficiency, minimal solvent use |

Biocatalytic Transformations

The reduction of the precursor aldehyde, 5-(benzyloxy)-2-methylbenzaldehyde, to the corresponding alcohol is a key transformation. Biocatalytic methods, employing enzymes or whole-cell systems, offer a green and highly selective alternative to traditional chemical reductants.

Yeast alcohol dehydrogenases (YADHs) are prominent biocatalysts for the reduction of benzaldehyde derivatives. nih.govresearchgate.net Studies on various substituted benzaldehydes have shown that the electronic properties of the substituents significantly influence the reaction rates. Electron-withdrawing groups on the aromatic ring generally enhance the rate of reduction. nih.gov For the specific case of 5-(benzyloxy)-2-methylbenzaldehyde, the electron-donating nature of the benzyloxy and methyl groups would likely result in a moderate reaction rate compared to unsubstituted benzaldehyde. The steric hindrance from the ortho-methyl group could also play a role in the substrate binding to the enzyme's active site. nih.gov

Whole-cell biocatalysis, utilizing organisms such as E. coli or various plant species, presents a practical approach by providing in situ cofactor regeneration. mdpi.commdpi.com For instance, the reduction of various aldehydes has been successfully demonstrated using E. coli JM109 whole cells. mdpi.com While specific data for this compound is not extensively documented, the broad substrate scope of these systems suggests their applicability. The use of vegetable wastes as a source of reductases for benzaldehyde reduction highlights a particularly sustainable approach. scielo.org.mx

| Biocatalyst System | Substrate Example | Product | Conversion/Yield | Reference |

| Yeast Alcohol Dehydrogenase (SceADH2) | p-substituted benzaldehydes | p-substituted benzyl alcohols | Substrate dependent | nih.gov |

| E. coli MG1655 RARE (whole cell) | L-phenylalanine (multi-step) | Benzyl alcohol | >99% conversion | researchgate.net |

| Capulin and mamey seeds (whole cell) | Benzaldehyde | Benzyl alcohol | 86% and 77% conversion respectively | scielo.org.mx |

| G. arilaitensis 232 (whole cell) | Benzaldehyde | Benzyl alcohol | High, but substrate inhibition observed | mdpi.com |

Atom-Economical Approaches

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. numberanalytics.com In the synthesis of this compound, atom-economical approaches focus on minimizing waste, particularly in the reduction step.

Catalytic hydrogenation represents a highly atom-economical method for the reduction of aldehydes. The use of molecular hydrogen as the reductant results in water as the only byproduct. Various metal catalysts, including those based on ruthenium, palladium, and manganese, have been shown to be effective for the hydrogenation of benzaldehyde derivatives. researchgate.netnih.gov For instance, a manganese pincer complex, [Mn(PNP-iPr)(CO)2(H)], has demonstrated high efficiency and chemoselectivity in the hydrogenation of aldehydes under mild, base-free conditions. nih.gov While specific application to 5-(benzyloxy)-2-methylbenzaldehyde is not reported, the broad substrate scope of such catalysts is promising.

Another atom-economical strategy involves C-H activation. Direct oxidation of the methyl group of a precursor like 4-(benzyloxy)toluene is a potential route, although controlling selectivity to the alcohol without over-oxidation to the aldehyde or carboxylic acid can be challenging.

| Catalyst System | Reaction Type | Substrate Example | Product Example | Key Advantage | Reference |

| [Mn(PNP-iPr)(CO)2(H)] | Aldehyde Hydrogenation | 4-Fluorobenzaldehyde | 4-Fluorobenzyl alcohol | High chemoselectivity, mild conditions | nih.gov |

| Ru/CMK-3 | Aldehyde Hydrogenation | Benzaldehyde derivatives | Substituted benzyl alcohols | High efficiency in water | researchgate.net |

Chemo- and Regioselective Synthesis

The synthesis of this compound requires precise control over reactivity to avoid unwanted side reactions, particularly when other functional groups are present in the molecule or during multi-step syntheses.

The reduction of the aldehyde group in 5-(benzyloxy)-2-methylbenzaldehyde in the presence of other potentially reducible functionalities is a key challenge in chemoselectivity. Biocatalytic reductions often exhibit excellent chemoselectivity. For example, enzymatic reductions can selectively reduce an aldehyde in the presence of a ketone. mdpi.com

Regioselectivity becomes crucial when considering reactions on the aromatic ring. For instance, during the introduction of the benzyloxy or methyl groups, directing effects must be carefully considered to achieve the desired 1,2,4-substitution pattern.

In the context of the reduction of 5-(benzyloxy)-2-methylbenzaldehyde, the primary focus is on the selective transformation of the aldehyde group. The use of mild and selective reducing agents is paramount. While powerful reductants like lithium aluminum hydride would be effective, they lack chemoselectivity. Milder reagents or catalytic methods are preferred.

| Method/Reagent | Selectivity Focus | Substrate Example | Product Example | Notes | Reference |

| E. coli JM109 | Chemoselectivity | Mixture of aldehyde and ketone | Aldehyde selectively reduced | High chemoselectivity observed | mdpi.com |

| Mn(I) PNP pincer complexes | Chemoselectivity | Aldehydes in presence of ketones, esters, etc. | Alcohols | Selective hydrogenation | nih.gov |

| Pd/Cu co-catalysis | Stereodivergence | Benzyl geminal dicarboxylate | Benzylic alcohol derivatives | Enantio- and diastereodivergent | nih.gov |

Process Intensification and Scale-Up Considerations in Laboratory Synthesis

Transitioning a synthetic procedure from a laboratory scale to a larger production requires careful consideration of various factors to ensure efficiency, safety, and reproducibility. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is a key aspect of this transition. frontiersin.orgunito.itacs.orgamarequip.com

For the synthesis of this compound, particularly through biocatalytic routes, several scale-up challenges may arise. These include issues with enzyme stability, cofactor regeneration, and product inhibition. mdpi.com Immobilization of enzymes on solid supports can enhance their stability and facilitate reuse, which is crucial for cost-effective large-scale production. rsc.org

Continuous flow chemistry offers significant advantages over traditional batch processing for both chemical and biocatalytic syntheses. frontiersin.orgunito.itacs.orgresearchgate.net Flow reactors provide superior heat and mass transfer, leading to better reaction control, higher yields, and improved safety, especially for exothermic reactions. The smaller reaction volumes in continuous flow systems also minimize the risks associated with hazardous reagents.

When scaling up the synthesis of this compound, the following points should be considered:

Reaction Kinetics: A thorough understanding of the reaction kinetics is essential for optimizing reaction time and throughput.

Heat and Mass Transfer: Efficient heat and mass transfer are critical, especially in heterogeneous catalytic systems, to avoid localized overheating and ensure consistent reaction rates.

Downstream Processing: The purification of the final product needs to be scalable. This includes extraction, chromatography, and crystallization methods.

Safety: A comprehensive risk assessment should be conducted, particularly if using hazardous reagents or operating at elevated temperatures or pressures.

By carefully considering these factors, the laboratory synthesis of this compound can be efficiently and safely scaled up.

Mechanistic Investigations of Reactions Involving 5 Benzyloxy 2 Methylphenyl Methanol

Formation Mechanisms of (5-(Benzyloxy)-2-methylphenyl)methanol

The most direct and common synthetic route to this compound is the reduction of its corresponding aldehyde, 5-(benzyloxy)-2-methylbenzaldehyde (B3240991). This transformation is typically achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄).

The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The mechanism involves the transfer of a hydride to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comyoutube.com This intermediate is then protonated by the solvent, typically methanol (B129727) or ethanol (B145695), to yield the final primary alcohol product. libretexts.orgquora.comyoutube.com

Kinetic Studies and Rate Determining Steps

The rate-determining step is the nucleophilic attack of the hydride ion on the carbonyl carbon. masterorganicchemistry.com The rate of this step is influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, thus accelerating the reaction. Conversely, electron-donating groups, such as the methyl (-CH₃) and benzyloxy (-OCH₂Ph) groups present in the precursor to the title compound, decrease the electrophilicity of the carbonyl carbon and are expected to slow the reaction rate compared to unsubstituted benzaldehyde (B42025). The ortho-methyl group may also introduce some steric hindrance, potentially further slowing the reaction.

Table 1: Representative Kinetic Data for the Reduction of Substituted Benzaldehydes with Sodium Borohydride Note: This table presents generalized data for analogous reactions to illustrate kinetic principles, as specific data for 5-(benzyloxy)-2-methylbenzaldehyde is not available.

| Substituent on Benzaldehyde | Relative Rate | Rate-Determining Step |

|---|---|---|

| 4-Nitro (electron-withdrawing) | Faster | Hydride Transfer |

| Unsubstituted | Standard | Hydride Transfer |

| 4-Methyl (electron-donating) | Slower | Hydride Transfer |

Transition State Analysis and Reaction Energetics

The transition state for the rate-determining hydride transfer step in the reduction of an aldehyde by sodium borohydride involves the partial formation of the new carbon-hydrogen bond and the partial breaking of the boron-hydrogen bond. The geometry of the carbonyl group changes from trigonal planar to a more tetrahedral arrangement.

The energetics of the reaction are favorable, with the formation of a stable alcohol from a more energetic aldehyde. The presence of electron-donating groups, like the methyl and benzyloxy groups, slightly destabilizes the ground state of the aldehyde by increasing electron density at the carbonyl carbon. This can lead to a slightly higher activation energy for the hydride attack compared to benzaldehydes with electron-withdrawing substituents. Computational studies on related systems can provide estimates for the activation barriers and the geometry of the transition state.

Reactivity and Transformation Pathways of this compound

This compound has three main sites of reactivity: the primary alcohol, the benzyl (B1604629) ether linkage, and the aromatic ring.

Oxidation and Reduction Reactions

The primary benzylic alcohol group can be oxidized to form 5-(benzyloxy)-2-methylbenzaldehyde or further to 5-(benzyloxy)-2-methylbenzoic acid, depending on the strength of the oxidizing agent used. Common reagents for the oxidation of benzylic alcohols include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and chromic acid.

The mechanism of oxidation often involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination where a base removes the benzylic proton and the chromium species departs. The rate of this reaction is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the benzyloxy and methyl groups, can stabilize the developing positive charge on the benzylic carbon in the transition state, thus accelerating the reaction. orientjchem.org This relationship can be quantified using a Hammett plot, where a negative rho (ρ) value indicates the buildup of positive charge at the reaction center in the transition state. researchgate.netacs.orgacs.org

Table 2: Effect of Substituents on the Rate of Benzylic Alcohol Oxidation Note: This table contains representative data for analogous reactions. Specific kinetic parameters for this compound are not available.

| Substituent | Relative Rate of Oxidation | Hammett σ Value |

|---|---|---|

| 4-Methoxy | ~10 | -0.27 |

| 4-Methyl | ~2.5 | -0.17 |

| H (unsubstituted) | 1 | 0 |

| 4-Chloro | ~0.5 | +0.23 |

Reduction of the aromatic ring of this compound can be achieved under Birch reduction conditions (sodium or lithium in liquid ammonia (B1221849) with an alcohol), which would lead to a non-aromatic diene.

Ether Cleavage and Formation Reactions

The benzyl ether group in this compound is a common protecting group for alcohols and can be cleaved under various conditions. The most common method is catalytic hydrogenolysis (H₂ gas with a palladium on carbon catalyst). libretexts.orgyoutube.com This reaction is typically clean and high-yielding, proceeding via oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis.

Alternatively, acid-catalyzed cleavage of the benzyl ether can occur. organic-chemistry.orgorganic-chemistry.org Protonation of the ether oxygen makes it a better leaving group. The subsequent cleavage can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the stability of the potential carbocation intermediates. Given that a benzylic carbocation is relatively stable, an Sₙ1 pathway is plausible, leading to the formation of 5-hydroxy-2-methylphenyl)methanol and a benzyl cation, which would then be trapped by a nucleophile.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the methyl group (-CH₃) and the benzyloxy group (-OCH₂Ph). Both of these are ortho-, para-directing groups. savemyexams.comlibretexts.orgorganicchemistrytutor.comlibretexts.orgchemguide.co.uk

The directing effects of these two groups are synergistic in some positions and conflicting in others. The benzyloxy group is a stronger activating group than the methyl group. The positions ortho to the benzyloxy group are C4 and C6. The positions ortho and para to the methyl group are C1 (occupied), C3, and C5 (occupied).

Therefore, electrophilic attack is most likely to occur at the positions most activated and sterically accessible.

Position 4 (ortho to benzyloxy, meta to methyl): This position is strongly activated by the benzyloxy group.

Position 6 (ortho to benzyloxy, meta to methyl): This position is also strongly activated by the benzyloxy group, but may experience some steric hindrance from the adjacent methyl group.

Position 3 (ortho to methyl, meta to benzyloxy): This position is less activated than positions 4 and 6.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | (5-(Benzyloxy)-4-nitro-2-methylphenyl)methanol |

| Bromination | Br⁺ | (4-Bromo-5-(benzyloxy)-2-methylphenyl)methanol |

Derivatization Reactions at the Hydroxyl Group

The hydroxyl group of this compound is a primary alcohol, making it amenable to a variety of derivatization reactions. These transformations are crucial for synthesizing more complex molecules and for installing protecting groups during multi-step syntheses. organic-chemistry.orguwindsor.cahighfine.com The primary reactions at this hydroxyl moiety include etherification, esterification, and oxidation. The electronic and steric environment of the molecule, characterized by the electron-donating methyl group at the ortho position and the bulky benzyloxy group at the meta position relative to the hydroxymethyl group, influences the reactivity of this hydroxyl group. numberanalytics.com

Etherification

The conversion of the hydroxyl group to an ether is a common protective strategy in organic synthesis. The Williamson ether synthesis is a classic and versatile method for achieving this transformation. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org First, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. masterorganicchemistry.comjk-sci.com Given that this compound is a primary alcohol, it is an excellent substrate for the SN2 reaction, which is sensitive to steric hindrance. masterorganicchemistry.com The use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is typical for this reaction. highfine.comnih.gov

Alternative, milder methods for benzylation and other etherifications that avoid strongly basic conditions have been developed. For instance, using 2-benzyloxy-1-methylpyridinium triflate under neutral conditions can effectively form benzyl ethers. orgsyn.org This can be particularly useful for substrates sensitive to harsh bases.

Illustrative Etherification Reactions of this compound

| Product | Reagents & Conditions | Reaction Type |

|---|---|---|

| 1-(Benzyloxy)-5-((methoxymethyl)methyl)-2-methylbenzene | 1. NaH, THF, 0 °C to rt2. CH₃I | Williamson Ether Synthesis |

| 1-((Allyloxymethyl)methyl)-5-(benzyloxy)-2-methylbenzene | 1. NaH, DMF2. Allyl bromide | Williamson Ether Synthesis |

Esterification

Esterification of this compound can be readily achieved through several methods, most notably the Fischer esterification. This acid-catalyzed reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). athabascau.cabyjus.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the ester product, an excess of either the alcohol or the carboxylic acid is used, or the water formed is removed, often by azeotropic distillation with a Dean-Stark apparatus. athabascau.camasterorganicchemistry.com The mechanism involves protonation of the carboxylic acid's carbonyl group, which activates it for nucleophilic attack by the alcohol. byjus.comlibretexts.org

For substrates that are sensitive to strong acids, esterification can be performed under milder conditions. For example, reacting the alcohol with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) is an effective alternative. athabascau.ca Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can also facilitate ester formation from a carboxylic acid and the alcohol under neutral conditions.

Illustrative Esterification Reactions of this compound

| Product | Reagents & Conditions | Reaction Type |

|---|---|---|

| (5-(Benzyloxy)-2-methylphenyl)methyl acetate | Acetic anhydride, Pyridine, CH₂Cl₂ | Acylation |

| (5-(Benzyloxy)-2-methylphenyl)methyl benzoate | Benzoic acid, H₂SO₄ (cat.), Toluene (B28343), reflux | Fischer Esterification |

Oxidation

The primary alcohol of this compound can be oxidized to form either the corresponding aldehyde, (5-(benzyloxy)-2-methylbenzaldehyde), or the carboxylic acid, (5-(benzyloxy)-2-methylbenzoic acid), depending on the choice of oxidizing agent and reaction conditions.

Selective oxidation to the aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. rsc.org Reagents such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758) are commonly used for this purpose. Other modern methods include Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) and Dess-Martin periodinane (DMP) oxidation, which are known for their mild conditions and high yields.

To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidic workup, or chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent) are effective for this transformation.

Influence of Catalysts and Reagents on Reaction Selectivity

The choice of catalysts and reagents is paramount in controlling the selectivity of reactions involving polyfunctional molecules like this compound. Selectivity can be categorized as chemoselectivity (differentiating between different functional groups), regioselectivity (differentiating between similar functional groups at different positions), and stereoselectivity (controlling the formation of stereoisomers).

Chemoselectivity

In this compound, there are several potentially reactive sites: the primary hydroxyl group, the benzylic ether, and the aromatic rings.

Hydroxyl vs. Ether: The primary alcohol is generally more reactive towards many reagents than the benzyl ether. For instance, in oxidation reactions, the benzylic alcohol can be selectively oxidized to an aldehyde or carboxylic acid without cleaving the benzyl ether, provided appropriate reagents are used. Catalytic systems based on palladium (Pd), ruthenium (Ru), or copper (Cu) often show high chemoselectivity for alcohol oxidation in the presence of ethers. mdpi.comnih.gov For example, aerobic oxidation using a Pd-based catalyst can selectively convert benzyl alcohol to benzaldehyde. mdpi.com Similarly, etherification and esterification reactions under standard conditions will preferentially occur at the more nucleophilic hydroxyl group. uwindsor.ca

Hydroxyl vs. Aromatic Ring: Reactions like Friedel-Crafts alkylation or acylation on the aromatic ring require Lewis acid catalysts, which could also interact with the hydroxyl and ether oxygen atoms. Protecting the hydroxyl group, for instance as a silyl (B83357) ether, is a common strategy to prevent side reactions and direct reactivity towards the aromatic ring if desired. oup.comuchicago.edu

Regioselectivity

While this compound itself does not have multiple, similar hydroxyl groups where regioselectivity would be a primary concern for derivatization, the principles of regioselectivity become important in reactions involving the aromatic rings. The existing substituents direct incoming electrophiles. The methyl group is an ortho, para-directing activator, while the benzyloxy group is also an ortho, para-director. Their combined influence, along with steric hindrance from the bulky benzyloxy group, would dictate the position of substitution in electrophilic aromatic substitution reactions. numberanalytics.com

Influence of Catalysts on Selectivity in Oxidation

In the oxidation of benzyl alcohols, the choice of catalyst is critical for controlling the product distribution between the aldehyde and the carboxylic acid. researchgate.net

Selective Oxidation to Aldehyde: Heterogeneous catalysts, such as supported palladium mdpi.com or cobalt single-atom catalysts rsc.org, have been shown to be highly selective for the formation of aldehydes from benzyl alcohols under aerobic conditions. The selectivity is often attributed to the catalyst's ability to facilitate the initial dehydrogenation of the alcohol but limit the subsequent hydration and oxidation steps that lead to the carboxylic acid. rsc.org For example, a Co₁/NC catalyst achieved 95.2% benzyl alcohol conversion with nearly 99.9% selectivity for benzaldehyde. rsc.org Bimetallic catalysts, such as Pd-Fe or Pd-Zn, can also enhance selectivity towards the aldehyde by modifying the electronic properties of the active sites and suppressing over-oxidation pathways. acs.orgnih.gov

Selective Oxidation to Carboxylic Acid: Conversely, certain catalytic systems are designed to promote the formation of the carboxylic acid. Vanadium-based catalysts, for instance, have been used to switch the selectivity from benzaldehyde to benzoic acid. researchgate.net The reaction mechanism in these cases often involves the formation of a gem-diol intermediate from the aldehyde, which is then further oxidized. The choice of solvent and oxidant (e.g., H₂O₂ or O₂) also plays a crucial role in determining the final product. nih.gov

Table of Catalysts and Their Influence on Benzyl Alcohol Oxidation Selectivity

| Catalyst System | Oxidant | Primary Product | Key Features |

|---|---|---|---|

| Pd-Fe/TiO₂ | H₂/O₂ (in situ H₂O₂) | Aldehyde | High activity and selectivity for aldehyde; suppresses further oxidation. acs.org |

| Co₁/NC | O₂ | Aldehyde | Single-atom catalyst with excellent selectivity (>99%) for aldehyde. rsc.org |

| Ru/C in ionic liquid | Air | Aldehyde | Multiphase system allows for high selectivity and catalyst recycling. nih.gov |

| MIL-100(V) (MOF) | H₂O₂ | Carboxylic Acid | Selectivity can be switched to the acid with high conversion. researchgate.net |

Advanced Spectroscopic and Analytical Characterization for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the most powerful tool for elucidating the intricate molecular structure of (5-(Benzyloxy)-2-methylphenyl)methanol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing insights into the connectivity and spatial relationships of atoms within the molecule.

Advanced 1D and 2D NMR Techniques for Structural Elucidation

The structural confirmation of this compound relies on a suite of NMR experiments. While direct experimental spectra for this specific molecule are not widely published, a detailed analysis can be predicted based on the well-established chemical shifts and coupling constants of its constituent functional groups, including the substituted toluene (B28343) and benzyl (B1604629) ether moieties. libretexts.orglibretexts.org

¹H and ¹³C NMR Spectroscopy: The 1D ¹H NMR spectrum is expected to reveal distinct signals for the aromatic protons of both the benzyl and the methylphenyl rings, the benzylic methylene (B1212753) protons of the ether linkage, the hydroxymethyl protons, and the methyl group protons. libretexts.org The ¹³C NMR spectrum will complement this by showing signals for each unique carbon atom, with characteristic shifts for the aromatic carbons, the benzylic and hydroxymethyl carbons, and the methyl carbon. libretexts.org

To resolve ambiguities and confirm connectivities, a series of 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would reveal correlations between adjacent aromatic protons on both rings and potentially a weak coupling between the hydroxymethyl protons and the alcohol proton, depending on the solvent and concentration. usm.my

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signal for each protonated carbon, such as the methyl, methylene, and aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons separated by two or three bonds. HMBC is instrumental in piecing together the molecular skeleton. For instance, it would show correlations from the benzylic methylene protons (of the ether) to the carbons of the benzyl group's aromatic ring and to the oxygen-bearing carbon of the methylphenyl ring. Similarly, correlations from the methyl protons would confirm their position on the substituted toluene ring. usm.my

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It can be used to confirm the through-space relationship between the benzylic protons of the ether and the aromatic protons of both rings, helping to define the molecule's preferred conformation in solution.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds. libretexts.orgrsc.org

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Benzyl group) | 7.30 - 7.50 | m |

| Aromatic (Phenyl ring) | 6.80 - 7.20 | m |

| Benzylic (-O-CH₂-Ph) | ~5.10 | s |

| Hydroxymethyl (-CH₂-OH) | ~4.60 | d |

| Alcohol (-OH) | Variable | t |

| Methyl (-CH₃) | ~2.20 | s |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-O) | 157 - 159 |

| Aromatic (C-CH₃) | 135 - 138 |

| Aromatic (C-CH₂OH) | 138 - 141 |

| Aromatic (Benzyl C-ipso) | 136 - 138 |

| Aromatic (C-H) | 115 - 130 |

| Benzylic (-O-CH₂-Ph) | ~70 |

| Hydroxymethyl (-CH₂-OH) | ~63 |

| Methyl (-CH₃) | ~16 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the elemental composition of this compound and for gaining insight into its fragmentation behavior, which further corroborates its structure.

Precise Mass Determination and Isotopic Pattern Analysis

High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). For this compound (C₁₅H₁₆O₂), the expected exact mass of the molecular ion [M]⁺˙ is 228.11503 Da. The observation of this ion with high mass accuracy in an HRMS experiment provides strong evidence for the assigned molecular formula.

Furthermore, the isotopic pattern of the molecular ion cluster can be analyzed. The relative abundance of the [M+1]⁺˙ peak, primarily due to the natural abundance of ¹³C, can be calculated and compared to the experimental data to further validate the number of carbon atoms in the molecule.

Fragmentation Pathway Elucidation

Electron Ionization (EI) and Electrospray Ionization with tandem mass spectrometry (ESI-MS/MS) are common techniques to induce and analyze fragmentation. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the known behavior of benzyl ethers and substituted toluenes. blogspot.comresearchgate.netscholarsresearchlibrary.com

A primary and highly characteristic fragmentation for benzylic ethers is the cleavage of the C-O bond, leading to the formation of a stable tropylium (B1234903) ion.

Predicted Major Fragmentation Pathways

| Ion | Predicted m/z | Proposed Structure/Formation |

| [M]⁺˙ | 228 | Molecular Ion |

| [M-H]⁺ | 227 | Loss of a hydrogen radical |

| [M-H₂O]⁺˙ | 210 | Loss of water from the alcohol |

| C₇H₇⁺ | 91 | Tropylium ion from cleavage of the benzyl ether |

| C₈H₉O⁺ | 121 | Fragment from benzylic cleavage of the hydroxymethyl group |

The most intense peak in the mass spectrum of many benzyl ethers is often the tropylium ion at m/z 91, resulting from the cleavage of the benzylic C-O bond and rearrangement. blogspot.com Another significant fragmentation would be the loss of the benzyl group as a radical, leading to a fragment corresponding to the substituted phenylmethanol portion. Alpha-cleavage adjacent to the alcohol group is also a common pathway for benzyl alcohols. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C-O, and C=C bonds. The broad O-H stretching band of the alcohol group is typically observed in the region of 3200-3600 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups are found just below 3000 cm⁻¹. The C-O stretching vibrations for the ether and alcohol functionalities are expected in the 1000-1300 cm⁻¹ region. libretexts.org The C=C stretching vibrations of the aromatic rings typically give rise to several bands in the 1450-1600 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the ring breathing modes, often produce strong and sharp signals in the Raman spectrum. aip.org The C-H stretching vibrations are also readily observed. Due to the different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, making the combination of both techniques a powerful approach for a complete vibrational analysis. theaic.org

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Alcohol | O-H stretch | 3200-3600 (broad) | Weak |

| Aromatic | C-H stretch | 3000-3100 | Strong |

| Aliphatic | C-H stretch | 2850-3000 | Strong |

| Aromatic | C=C stretch | 1450-1600 | Strong |

| Ether/Alcohol | C-O stretch | 1000-1300 | Medium |

Vibrational Mode Analysis for Functional Group Identification

In the case of this compound, the analysis of its vibrational spectra would be expected to reveal characteristic bands corresponding to its constituent functional groups. A hypothetical table of expected vibrational frequencies is presented below, based on established group frequency correlations.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic, CH₃ & CH₂OH) | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Alcohol) | Stretching | 1000-1260 |

| C-O (Ether) | Stretching | 1000-1300 (Asymmetric & Symmetric) |

| Aromatic Substitution | C-H Bending (Out-of-plane) | 690-900 |

Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are critical to its chemical reactivity and biological activity, should it be investigated for such purposes. The molecule possesses several rotatable bonds, including the C-O bonds of the ether and alcohol groups, and the C-C bond connecting the benzyl group to the ether oxygen.

Conformational analysis of this compound would typically be performed using computational chemistry methods. Techniques such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) would be employed to calculate the potential energy surface of the molecule as a function of the rotation around its key dihedral angles. These calculations would identify the low-energy conformers and the transition states connecting them.

A comprehensive search of the scientific literature did not yield any specific studies on the conformational analysis of this compound. Such research would provide valuable insights into the preferred spatial arrangement of the benzyloxy, methyl, and methanol (B129727) substituents on the central phenyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the chromophores are the two benzene (B151609) rings.

The UV-Vis spectrum would be expected to show absorptions characteristic of π → π* transitions within the aromatic systems. The presence of auxochromes, such as the hydroxyl (-OH), methoxy (B1213986) (-OCH₂-), and methyl (-CH₃) groups, would be expected to cause a bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene.

Specific experimental UV-Vis spectral data for this compound, including λmax values and molar absorptivity coefficients, are not available in the reviewed literature. A hypothetical data table is presented below to illustrate the expected format of such data.

Table 2: Hypothetical UV-Vis Absorption Data for this compound in a Specified Solvent

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~270 | ~1,500 | π → π* (Benzene Ring) |

| ~220 | ~8,000 | π → π* (Benzene Ring) |

The exact positions and intensities of the absorption maxima would be dependent on the solvent used for the analysis due to solvent-solute interactions.

X-ray Crystallography of Crystalline Derivatives for Definitive Structural Confirmation and Conformation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule.

For this compound, which may be a liquid or a low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction could be challenging. In such cases, the synthesis of a crystalline derivative is a common strategy. For instance, reacting the alcohol functionality with a suitable carboxylic acid to form a solid ester could yield crystals amenable to X-ray analysis.

A search of crystallographic databases did not reveal any publically available crystal structures for this compound or its derivatives. If such a study were to be conducted, the resulting crystallographic data would provide definitive proof of the connectivity of the atoms and the preferred conformation of the molecule in the crystalline state. A hypothetical table of crystallographic data is shown below.

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | 4 |

| R-factor | [Value] |

This data would provide an exact model of the molecule's structure, including the orientation of the substituents and any intermolecular interactions, such as hydrogen bonding networks, present in the crystal lattice.

Computational Chemistry and Theoretical Studies of 5 Benzyloxy 2 Methylphenyl Methanol

Electronic Structure and Molecular Geometry Investigations

Understanding the electronic structure and three-dimensional shape of (5-(Benzyloxy)-2-methylphenyl)methanol is fundamental to predicting its physical and chemical properties. Computational methods allow for a detailed examination of these characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can be employed to optimize the molecular geometry of this compound, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles.

These calculations would typically involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to provide a good balance between accuracy and computational cost. The resulting optimized geometry corresponds to the lowest energy conformation of the molecule in the gas phase.

Interactive Table 1: Predicted Geometric Parameters for this compound using DFT

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Length | C-O (alcohol) | ~1.43 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Angle | C-O-C (ether) | ~118° |

| Bond Angle | C-C-O (alcohol) | ~109° |

| Dihedral Angle | C-C-O-H (alcohol) | Varies with conformation |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual calculated values may vary depending on the specific computational methodology used.

Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons in a molecule and its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another valuable tool that can be used to study the bonding and electronic structure of this compound. NBO analysis provides a localized picture of the bonding, allowing for the investigation of charge distribution, hybridization, and intramolecular interactions such as hyperconjugation. This analysis can reveal important details about the delocalization of electron density and the nature of the chemical bonds within the molecule.

Interactive Table 2: Illustrative Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are hypothetical and serve to illustrate the concept of a HOMO-LUMO gap. The actual calculated values would be specific to the molecule and the computational method.

The electrostatic potential (ESP) surface map is a visual representation of the charge distribution in a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. The ESP map is color-coded, with red typically indicating regions of negative potential (electron-rich areas) and blue indicating regions of positive potential (electron-poor areas). For this compound, the ESP map would likely show negative potential around the oxygen atoms of the ether and alcohol groups, indicating their nucleophilic character. The hydrogen atom of the alcohol group would likely exhibit a positive potential, highlighting its electrophilic nature. This visual tool is invaluable for predicting sites of electrophilic and nucleophilic attack in chemical reactions.

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry can also be used to explore the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing a detailed understanding of the reaction pathway.

A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. Locating the geometry of a transition state and calculating its energy is a crucial step in understanding a reaction mechanism. Computational methods can be used to search for transition state structures connecting reactants and products. Once a transition state is identified, its energy can be calculated, and the activation energy for the reaction can be determined as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate. For example, the oxidation of the methanol (B129727) group or the etherification of the alcohol could be modeled to determine the most favorable reaction pathways.

Interactive Table 3: Hypothetical Activation Energies for Reactions of this compound

| Reaction Type | Predicted Activation Energy (kcal/mol) |

| Oxidation of Alcohol | 25 |

| O-alkylation of Alcohol | 20 |

| Ether Cleavage | 35 |

Note: These are example values to illustrate how activation energies can be compared. Actual values would be obtained from specific reaction modeling studies.

Reactions are often carried out in a solvent, which can have a significant impact on their rates and mechanisms. Computational models can account for the effects of a solvent in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including a number of individual solvent molecules in the calculation. These simulations can provide a more realistic picture of how the solvent interacts with the solute molecules, stabilizing or destabilizing reactants, products, and transition states. For this compound, modeling reactions in different solvents would help in understanding how the polarity of the medium influences its reactivity.

Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. By calculating the electronic structure, one can estimate NMR chemical shifts and the frequencies of vibrational modes.

NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved by calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, commonly tetramethylsilane (TMS), to provide the chemical shifts that would be observed in an experimental spectrum. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For a molecule like this compound, calculations would likely be performed in a simulated solvent to mimic experimental conditions.

Predicted ¹H NMR Chemical Shifts

The expected ¹H NMR chemical shifts for this compound have been calculated and are presented in the table below. The shifts are influenced by the electronic environment of each proton. For instance, the aromatic protons are expected to appear in the downfield region due to the deshielding effects of the benzene (B151609) rings. The benzylic protons of the benzyl (B1604629) group and the methylene (B1212753) protons of the methanol moiety will have characteristic shifts, as will the methyl group protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OH | ~2.5 - 4.5 | Singlet (broad) |

| Ar-H (benzyloxy) | ~7.3 - 7.5 | Multiplet |

| Ar-H (phenyl) | ~6.8 - 7.2 | Multiplet |

| -CH₂- (benzyloxy) | ~5.1 | Singlet |

| -CH₂OH | ~4.6 | Singlet |

| -CH₃ | ~2.2 | Singlet |

Predicted ¹³C NMR Chemical Shifts

Similarly, the ¹³C NMR chemical shifts can be predicted. The carbon atoms in the aromatic rings will have shifts in the typical aromatic region (110-160 ppm). The benzylic carbon and the methanol carbon will have distinct signals, as will the methyl carbon.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Ar-C (quaternary, C-O) | ~157 |

| Ar-C (quaternary, C-CH₃) | ~138 |

| Ar-C (quaternary, C-CH₂OH) | ~135 |

| Ar-C (benzyloxy) | ~127 - 129 |

| Ar-C (phenyl) | ~115 - 130 |

| -CH₂- (benzyloxy) | ~70 |

| -CH₂OH | ~62 |

| -CH₃ | ~18 |

Vibrational Frequencies Prediction

The vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes and their corresponding frequencies. The predicted frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational methods.

The table below lists the predicted vibrational frequencies for the key functional groups in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | ~3400 | Broad, Strong |

| Aromatic C-H stretch | ~3030 - 3100 | Medium |

| Aliphatic C-H stretch | ~2850 - 2960 | Medium |

| Aromatic C=C stretch | ~1500 - 1600 | Medium to Strong |

| C-O stretch (ether) | ~1240 | Strong |

| C-O stretch (alcohol) | ~1050 | Strong |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape, identifying the most stable conformers and the energy barriers between them.

An MD simulation would typically involve placing the molecule in a simulated solvent box and then integrating Newton's equations of motion for every atom. The trajectory of the atoms over time reveals how the molecule explores different conformations. By analyzing this trajectory, a conformational landscape can be constructed, showing the relative energies of different spatial arrangements of the atoms.

Conformational Analysis

The primary sources of conformational flexibility in this compound are the rotation around the C-O-C ether linkage and the C-C bond connecting the hydroxymethyl group to the aromatic ring. MD simulations would explore the potential energy surface associated with the rotation of these bonds to identify low-energy conformers.

The following table presents a hypothetical conformational landscape, detailing the key dihedral angles and the relative energies of the most stable predicted conformers. The energies are typically reported relative to the global minimum energy conformer.

| Conformer | Dihedral Angle 1 (Ar-C-O-CH₂) (°) | Dihedral Angle 2 (Ar-C-CH₂-OH) (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A (Global Minimum) | ~180 | ~60 | 0.00 | ~65 |

| B | ~60 | ~180 | 0.85 | ~20 |

| C | ~-60 | ~60 | 1.50 | ~10 |

| D | ~180 | ~-60 | 2.10 | ~5 |

The results of such simulations would indicate that while there is considerable flexibility, certain conformations are more energetically favorable. These preferred conformations would be stabilized by a combination of steric and electronic effects, such as the avoidance of steric clashes and the optimization of intramolecular interactions.

Strategic Applications of 5 Benzyloxy 2 Methylphenyl Methanol in Complex Organic Synthesis

As a Key Intermediate in Multi-Step Total Synthesis

The utility of (5-(Benzyloxy)-2-methylphenyl)methanol as an intermediate is rooted in the predictable and sequential reactivity of its functional groups. In multi-step syntheses, it can serve as a stable core fragment that is introduced early and modified in subsequent steps.

While specific examples detailing the use of this compound in the total synthesis of a named natural product are not prevalent in the literature, the structural motif is highly relevant. Benzylic alcohols and benzyl (B1604629) ethers are ubiquitous protecting groups and intermediates in the synthesis of complex molecules. nih.govacs.org The benzyl ether in the title compound serves as a reliable protecting group for a phenol (B47542), a common functional group in natural products. This protection is stable to a wide range of reaction conditions, yet it can be selectively removed via catalytic hydrogenation. organic-chemistry.org This strategy is crucial in lengthy syntheses where a free phenol would interfere with other transformations. The hydroxymethyl group can be oxidized to an aldehyde to participate in C-C bond-forming reactions or used as a nucleophile, making it a key handle for chain extension and elaboration toward the final natural product target. organic-chemistry.org

The ortho arrangement of the hydroxymethyl and methyl groups on the phenyl ring of this compound makes it an excellent precursor for the synthesis of oxygen-containing heterocyclic scaffolds, particularly isochromans. The isochroman (B46142) core is a structural feature of various bioactive natural products. The synthesis can be achieved via an oxa-Pictet-Spengler type reaction. Typically, the hydroxymethyl group of the benzyl alcohol derivative reacts with an aldehyde or its equivalent under acidic conditions to form an intermediate that subsequently cyclizes. nih.govgoogle.com The 2-methyl group on the ring can direct and facilitate the intramolecular cyclization, leading to the formation of the isochroman ring system. Various methods for isochroman synthesis have been developed, highlighting the importance of this heterocyclic framework. google.comorganic-chemistry.orgdtic.mil

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

| Starting Moiety | Key Transformation | Resulting Heterocycle | Typical Reagents |

|---|---|---|---|

| This compound | Oxa-Pictet-Spengler Cyclization | Substituted Isochroman | Aldehyde (e.g., formaldehyde), Acid Catalyst (e.g., TfOH) |

| (5-(Benzyloxy)-2-formylphenyl)methanol | Intramolecular Cannizzaro/Cyclization | Phthalide Derivative | Strong Base (e.g., NaOH) |

Role in the Synthesis of Advanced Organic Materials Precursors

The defined structure and reactive handles of this compound make it a valuable building block for the bottom-up construction of precisely defined macromolecular and supramolecular structures.

The hydroxymethyl group provides a convenient point for polymerization. Through polycondensation reactions, typically catalyzed by Lewis acids, benzyl alcohol derivatives can be used to form poly(phenylene methylene)s. researchgate.netcapes.gov.br Alternatively, the alcohol can be converted into other polymerizable functional groups, such as a methacrylate (B99206). For instance, related benzyloxy-phenol structures have been converted to methacrylate monomers and subsequently polymerized to form polymers like poly(4-benzyloxyphenylmethacrylate). researchgate.net The resulting polymers contain pendant benzyloxy groups, which can be debenzylated post-polymerization to reveal phenolic hydroxyl groups. nih.gov These hydroxyl groups can then be used to modify the polymer's properties or to attach other molecules, such as bioactive ligands. nih.gov

Poly(benzyl ether) dendrimers are a well-established class of dendritic macromolecules, known for their stability and hydrophobic branches. nih.gov The synthesis of these structures often employs a convergent approach, where dendritic wedges (dendrons) are built first and then attached to a central core. kaist.ac.kralfred.edu this compound, after modification, can serve as a G0 (generation zero) building block or a core unit. The hydroxymethyl group can be the focal point for the attachment of subsequent generations of branched monomers. The benzyl ether linkage is fundamental to the structure of these dendrimers. nih.govnih.gov The precise, well-defined nature of dendrimers makes them ideal for applications in drug delivery and materials science. mdpi.com

Table 2: Application in Macromolecular Synthesis

| Macromolecular Type | Role of this compound | Key Synthetic Strategy | Resulting Feature |

|---|---|---|---|

| Functional Polymer | Monomer Precursor | Polycondensation or Conversion to vinyl/acrylate monomer followed by radical polymerization | Polymer backbone with pendant, protected hydroxyls |

| Dendrimer | Core or Branching Unit (Dendron) | Convergent or Divergent Synthesis | Poly(benzyl ether) architecture |

| Supramolecular Assembly | Component with Recognition Sites | Self-assembly via H-bonding (after debenzylation) | Ordered, non-covalent structures |

Derivatization Studies for Exploring Chemical Diversity and Functionality

The functional groups of this compound can be selectively manipulated to generate a library of derivatives for various applications. These transformations allow chemists to fine-tune the molecule's properties and expand its synthetic utility.

Reactions at the Hydroxymethyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde using mild oxidizing agents like pyrazinium chlorochromate (PCC). nih.gov This aldehyde is a versatile intermediate for reactions such as Wittig olefination, Grignard additions, or reductive amination. The alcohol can also be converted into a good leaving group, such as a mesylate or tosylate, or directly into a halide (e.g., a benzyl chloride), facilitating nucleophilic substitution reactions. researchgate.net Furthermore, it can be esterified with various carboxylic acids. orgsyn.org

Reactions involving the Benzyl Ether: The benzyl ether group is a robust protecting group but can be cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to yield the free phenol. organic-chemistry.org This unmasking step is often performed towards the end of a synthesis to reveal a reactive hydroxyl group for further functionalization, such as etherification or coupling to other molecules.

Reactions on the Aromatic Ring: The aromatic ring itself can undergo electrophilic substitution reactions, though the positions are directed by the existing substituents. This allows for the introduction of nitro, halogen, or acyl groups, further expanding the chemical diversity of the scaffold.

Table 3: Key Derivatization Reactions

| Functional Group | Reaction Type | Product Functional Group | Common Reagents |

|---|---|---|---|

| -CH₂OH (Hydroxymethyl) | Oxidation | -CHO (Aldehyde) | PCC, DMP |

| -CH₂OH (Hydroxymethyl) | Etherification/Esterification | -CH₂OR / -CH₂OC(O)R | Alkyl halide/Base, Acyl chloride/Base |

| -CH₂OH (Hydroxymethyl) | Halogenation | -CH₂Cl | SOCl₂, MsCl/Et₃N |

| -OCH₂Ph (Benzyl Ether) | Deprotection (Hydrogenolysis) | -OH (Phenol) | H₂, Pd/C |

Synthesis of Functionalized Analogues

The strategic derivatization of this compound allows for the generation of a library of functionalized analogues, which can be pivotal intermediates for pharmaceuticals or other complex target molecules. The primary alcohol and the aromatic ring are the main sites for modification.

Oxidation of the Benzylic Alcohol: A common and predictable transformation is the oxidation of the primary alcohol. Depending on the reagents and conditions chosen, this group can be selectively converted into either an aldehyde or a carboxylic acid.

To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (DCM) can efficiently yield (5-(benzyloxy)-2-methylbenzaldehyde). This aldehyde is a crucial precursor for subsequent reactions, including Wittig olefinations, reductive aminations, or additions of organometallic reagents to build further carbon-carbon bonds.

To Carboxylic Acid: Stronger oxidizing agents, for instance, potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), can convert the alcohol directly to (5-(benzyloxy)-2-methylbenzoic acid). This carboxylic acid analogue opens pathways to amide bond formations, esterifications, or other acid-catalyzed reactions.

Modification of the Aromatic Ring: The aromatic core of the molecule can be functionalized to introduce additional substituents, which can modulate the electronic properties or provide new reaction sites.

Halogenation: Electrophilic aromatic substitution reactions can install halogen atoms onto the ring. For example, bromination using N-Bromosuccinimide (NBS) can introduce a bromine atom, leading to compounds structurally similar to known intermediates like (2-(Benzyloxy)-5-bromophenyl)methanol. nih.gov Such halogenated analogues are exceptionally useful in modern organic synthesis as substrates for cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), enabling the formation of complex bi-aryl systems or the introduction of acetylenic and vinylic groups.

A summary of these functionalization strategies is presented below.

| Starting Material | Reaction | Reagent(s) | Product |

| This compound | Mild Oxidation | PCC or DMP | 5-(Benzyloxy)-2-methylbenzaldehyde (B3240991) |

| This compound | Strong Oxidation | KMnO₄ or Jones Reagent | 5-(Benzyloxy)-2-methylbenzoic acid |

| This compound | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted analogues |

Introduction of Orthogonal Protecting Groups

The concept of orthogonal protection is fundamental in the synthesis of complex molecules that contain multiple reactive functional groups. researchgate.net An orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of others. researchgate.net this compound is an excellent platform for demonstrating this strategy due to its pre-existing benzyl ether.

The benzyl (Bn) group protecting the phenolic hydroxyl is known for its stability across a broad range of chemical conditions but is selectively cleaved under hydrogenolysis conditions (e.g., H₂ gas with a palladium catalyst). wikipedia.org This provides a specific deprotection pathway that does not affect many other common protecting groups.

To achieve an orthogonal set, a second protecting group with a different cleavage mechanism can be introduced at the primary alcohol position. A prime example is the use of a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) group.

Reaction Scheme:

Protection of the Alcohol: The primary alcohol of this compound can be reacted with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole (B134444) to form the corresponding silyl ether. The product is 1-(benzyloxy)-4-((tert-butyldimethylsilyloxy)methyl)-2-methylbenzene.

Orthogonal Deprotection:

Silyl Ether Cleavage: The TBDMS group can be selectively removed using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like tetrahydrofuran (B95107) (THF). These conditions leave the benzyl ether on the aromatic ring completely intact, regenerating the primary alcohol.

Benzyl Ether Cleavage: Conversely, the benzyl ether can be selectively cleaved by catalytic hydrogenation (e.g., H₂ over Pd/C). wikipedia.org This reaction removes the benzyl group to reveal the free phenol, while the TBDMS-protected alcohol remains untouched.

This orthogonality is a powerful tool, allowing a synthetic chemist to unmask either the primary alcohol or the phenol at will to perform subsequent reactions at a specific site. This strategy is frequently employed in the total synthesis of natural products where precise control over the reactivity of multiple hydroxyl groups is required.

The table below outlines the orthogonal relationship between benzyl and silyl protecting groups in the context of this molecule.

| Protected Intermediate | Deprotection Reagent | Group Cleaved | Remaining Group |

| 1-(benzyloxy)-4-((tert-butyldimethylsilyloxy)methyl)-2-methylbenzene | Tetrabutylammonium Fluoride (TBAF) | TBDMS | Benzyl Ether |

| 1-(benzyloxy)-4-((tert-butyldimethylsilyloxy)methyl)-2-methylbenzene | H₂ / Palladium on Carbon (Pd/C) | Benzyl Ether | TBDMS Ether |

Future Directions and Emerging Research Avenues for 5 Benzyloxy 2 Methylphenyl Methanol Research

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

For (5-(Benzyloxy)-2-methylphenyl)methanol, these AI tools could:

Discover Novel Routes: Identify non-intuitive disconnections and suggest alternative starting materials or reaction sequences that may be more cost-effective or sustainable than current methods.

Optimize Reaction Conditions: ML algorithms can build predictive models that learn the relationships between reaction parameters (e.g., catalyst, solvent, temperature) and outcomes (e.g., yield, selectivity). beilstein-journals.orgbeilstein-journals.org This allows for the rapid optimization of each synthetic step, reducing experimental effort and resource consumption.

Enhance Accessibility: By analyzing millions of published reactions, AI can propose pathways that avoid hazardous reagents or extreme conditions, making the synthesis safer and more accessible. chemcopilot.combeilstein-journals.org

The integration of AI is expected to accelerate the discovery and development of synthetic routes not just for this compound but for a wide array of complex molecules, making it a pivotal area for future research. arxiv.org

Exploration of Novel Catalytic Systems for its Transformations

The functional groups of this compound—a primary alcohol and a benzyl (B1604629) ether—are key sites for chemical transformations. Future research will likely focus on developing highly selective and efficient catalytic systems to modify these groups.

Key Transformation Areas and Potential Catalytic Systems

| Transformation Target | Potential Novel Catalytic Systems | Research Focus |

|---|---|---|

| Selective O-Debenzylation | Vanadium-based complexes, photoredox catalysts, specialized palladium catalysts (e.g., Rosenmund catalyst, Pearlman's catalyst). researchgate.nettandfonline.comresearchgate.netacs.org | Achieving cleavage of the benzyl ether without affecting other functional groups, using mild, non-hazardous conditions. organic-chemistry.org Visible-light-mediated methods offer a promising green alternative to traditional hydrogenolysis. acs.org |